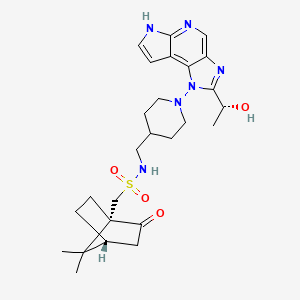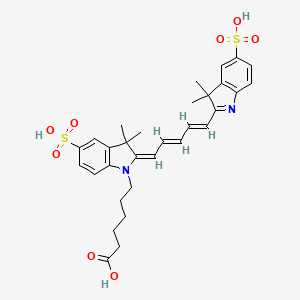
CypHer 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CypHer 5 is a pH-sensitive cyanine derivative and an environmental sensitive fluorophore. It is widely used as a pH sensor in various scientific applications, particularly in the study of lysosomal compartments . The compound has a maximal absorption at 644 nm and emission at 664 nm, making it suitable for fluorescence-based assays .
Vorbereitungsmethoden
The synthetic route for CypHer 5 involves the preparation of a cyanine dye derivative. The compound is typically synthesized through a series of chemical reactions that include the formation of a polymethine bridge linking two heterocycles. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
CypHer 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CypHer 5 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays to monitor pH changes and other chemical reactions.
Wirkmechanismus
CypHer 5 exerts its effects through its pH-sensitive fluorescence properties. When bound to a receptor on the extracellular surface of a cell, it is essentially nonfluorescent. Upon internalization into the cell, the compound becomes fluorescent in the acidic environment of the endosomes . This property allows researchers to monitor receptor activation and trafficking in live cells. The molecular targets and pathways involved include various G protein-coupled receptors and other cell surface receptors that internalize into the endocytic pathway .
Vergleich Mit ähnlichen Verbindungen
CypHer 5 is unique in its pH sensitivity and fluorescence properties. Similar compounds include other cyanine dye derivatives such as:
CypHer 5E: Another pH-sensitive cyanine dye derivative with similar fluorescence properties.
Cy3 and Cy5: Commonly used cyanine dyes with different absorption and emission wavelengths, but lacking the pH sensitivity of this compound.
This compound stands out due to its specific application in monitoring pH changes in live cells and its suitability for studying receptor internalization and trafficking.
Eigenschaften
Molekularformel |
C31H36N2O8S2 |
|---|---|
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
6-[(2E)-2-[(2E,4E)-5-(3,3-dimethyl-5-sulfoindol-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H36N2O8S2/c1-30(2)23-19-21(42(36,37)38)14-16-25(23)32-27(30)11-7-5-8-12-28-31(3,4)24-20-22(43(39,40)41)15-17-26(24)33(28)18-10-6-9-13-29(34)35/h5,7-8,11-12,14-17,19-20H,6,9-10,13,18H2,1-4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/b8-5+,11-7+,28-12+ |
InChI-Schlüssel |
VRQVBVFJEIJSIE-QDSGXXGUSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



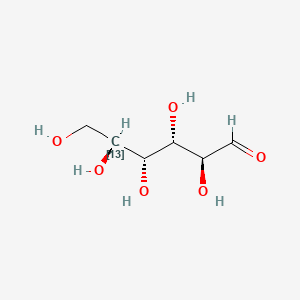
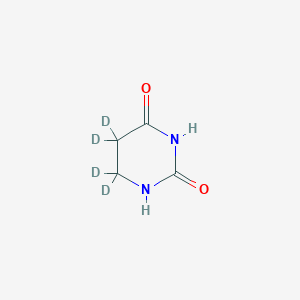


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)


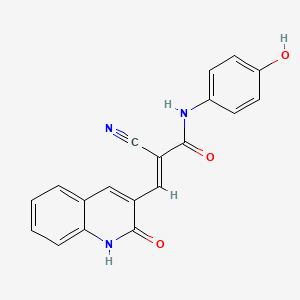
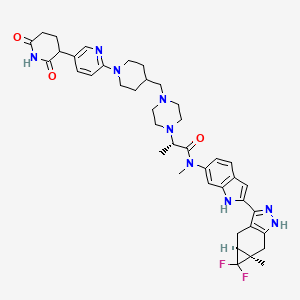
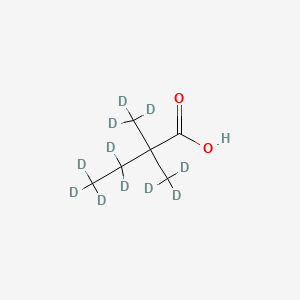
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
